5-methyl-1H-indole-6-carbonitrile

IDO1 inhibition Immuno-oncology Medicinal chemistry

Medicinal chemists often require substituted indole scaffolds with precise regiochemistry for kinase/IDO1 inhibitor programs. 5-Methyl-1H-indole-6-carbonitrile (CAS 1167056-69-0) addresses this need with its unique 5-methyl, 6-cyano substitution pattern delivering a 76 nM IC50 benchmark in IDO1 assays. Key advantages: (1) Orthogonal 6-CN and indole NH groups enable diverse parallel library synthesis; (2) Calculated LogP of 2.44 balances oral absorption and CNS penetration potential; (3) Available at ≥97% purity with room-temperature storage and ambient shipping for streamlined procurement.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 1167056-69-0
Cat. No. B1423404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-indole-6-carbonitrile
CAS1167056-69-0
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C#N)NC=C2
InChIInChI=1S/C10H8N2/c1-7-4-8-2-3-12-10(8)5-9(7)6-11/h2-5,12H,1H3
InChIKeyIIURRQNBSJFQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-indole-6-carbonitrile: Overview


5-Methyl-1H-indole-6-carbonitrile (CAS 1167056-69-0) is a heterocyclic organic compound with the molecular formula C10H8N2 and a molecular weight of 156.18–156.19 g/mol [1]. It features an indole core substituted with a methyl group at the 5-position and a nitrile (cyano) group at the 6-position [2]. This specific substitution pattern makes it a valuable intermediate in pharmaceutical research, particularly for the development of biologically active molecules and kinase inhibitors .

5-Methyl-6-cyano substitution pattern supports IDO1-targeted SAR studies
Measurable cellular activity distinguishes from unsubstituted indole
Orthogonal 6-cyano and indole NH handles for library synthesis

5-Methyl-1H-indole-6-carbonitrile: Irreplaceable Scaffold


Indole derivatives with different substitution patterns exhibit profound differences in biological activity and chemical reactivity. 5-Methyl-1H-indole-6-carbonitrile possesses a unique 5-methyl, 6-cyano substitution array that distinguishes it from unsubstituted indole, 5-cyanoindole, or other 6-cyanoindole regioisomers [1]. For instance, in IDO1 enzyme inhibition assays, simple indole compounds are inactive, whereas appropriately substituted indoles with cyano groups demonstrate measurable potency [2]. Substituting a generic indole building block for 5-methyl-1H-indole-6-carbonitrile in a medicinal chemistry program would alter the electronic properties, steric profile, and hydrogen-bonding capacity of the final compound, leading to unpredictable changes in target binding, selectivity, and pharmacokinetics.

Unsubstituted indole lacks measurable IDO1 activity, shifting SAR baseline if substituted.
Regioisomeric cyanoindoles (e.g., 5-cyanoindole) may alter electronic effects and target engagement.
Absence of 5-methyl group reduces steric shielding, potentially affecting selectivity profile.

5-Methyl-1H-indole-6-carbonitrile: Quantitative Benchmarks


IDO1 Inhibitory Activity vs. Simple Indoles

5-Methyl-1H-indole-6-carbonitrile (represented by CHEMBL4210456) inhibits indoleamine 2,3-dioxygenase 1 (IDO1) in IFN-γ-stimulated human HeLa cells with an IC50 value of 76 nM, as measured by kynurenine production [1]. In contrast, simple, unsubstituted indole compounds are reported to be inactive against recombinant human IDO1 under comparable assay conditions [2]. This places the compound in a distinct activity tier: moderately potent compared to clinical candidates like epacadostat (IC50 19 nM in HeLa cells) but unequivocally active, whereas unsubstituted indole shows no measurable inhibition.

IDO1 Cellular Activity
Reported
76 nM (HeLa cell assay)Unsubst. Indole: InactiveEpacadostat: 19 nM
Confers measurable IDO1 inhibition distinct from unsubstituted indole.
Cross-study comparable; HeLa cell context.
IDO1 inhibition Immuno-oncology Medicinal chemistry

Lipophilicity Comparison with Indole Analogs

The calculated octanol-water partition coefficient (LogP) for 5-methyl-1H-indole-6-carbonitrile is 2.44 . This value positions the compound as moderately lipophilic, a property that influences membrane permeability, solubility, and protein binding. For comparison, 6-cyanoindole (lacking the 5-methyl group) has a lower predicted LogP of approximately 1.9–2.0, while 5-bromo-1H-indole-6-carbonitrile is substantially more lipophilic (estimated LogP ~3.2). The 2.44 LogP of the target compound aligns with Lipinski's Rule of Five guidelines and may contribute to favorable oral absorption characteristics.

Lipophilicity (LogP)
Class-level
2.44 (calculated)6-Cyanoindole ~1.9–2.05-Br analog ~3.2
Predicted moderate lipophilicity supports membrane permeability assessment.
Experimental LogP may differ; verify for specific analogs.
Drug design ADME prediction Lipophilicity

Purity and Analytical Documentation

Commercial suppliers, including Aladdin Scientific and Bidepharm, offer 5-methyl-1H-indole-6-carbonitrile with a certified minimum purity of 97% [1]. The material is accompanied by batch-specific analytical data such as NMR, HPLC, or GC reports, providing traceable quality assurance . In contrast, generic indole building blocks from non-specialized sources may have lower purity (e.g., 95% or unspecified) and lack comprehensive analytical documentation, increasing the risk of variable outcomes in sensitive chemical reactions or biological assays.

Purity & Documentation
Specification review
≥97% with NMR/HPLC/GC
Batch-certified purity reduces impurity-related variability in sensitive assays.
Request lot-specific COA for full traceability.
Quality control Synthetic reproducibility Procurement specification

Orthogonal Functionalization Handles

The 6-cyano group of 5-methyl-1H-indole-6-carbonitrile serves as a versatile handle for further synthetic elaboration, including reduction to an aminomethyl group, hydrolysis to a carboxylic acid, or conversion to tetrazole and amide derivatives [1]. Simultaneously, the 5-methyl group provides steric shielding and modulates the electronic environment of the indole ring. This dual functionality is not present in 6-cyanoindole (lacking the methyl group) or 5-methylindole (lacking the cyano group). The combination allows for orthogonal derivatization strategies that can be executed without mutual interference, thereby accelerating the exploration of chemical space around the indole core.

Synthetic Handles
Class-level
6-CN (convertible) + indole NH (alkylation)
Enables orthogonal derivatization for focused library construction.
Reactivity depends on reaction conditions.
Synthetic methodology Building block utility Drug discovery

5-Methyl-1H-indole-6-carbonitrile: Application Scenarios


IDO1 Inhibitor SAR for Immuno-oncology

5-Methyl-1H-indole-6-carbonitrile serves as a reference compound in IDO1 inhibitor optimization programs. Its 76 nM IC50 provides a moderate activity benchmark against which newly synthesized analogs can be measured. The 6-cyano and 5-methyl substitution pattern can be systematically varied to explore the SAR around the indole binding pocket of IDO1, enabling medicinal chemists to identify potency-enhancing modifications while maintaining favorable physicochemical properties [1].

Building Block for Heterocyclic Libraries

The compound's orthogonal functional groups (6-cyano, indole NH) make it an ideal starting material for generating diverse compound libraries through parallel synthesis. The cyano group can be transformed into a range of nitrogen-containing heterocycles (tetrazoles, oxadiazoles, amidines), while the indole nitrogen can be alkylated or arylated. This versatility supports high-throughput exploration of chemical space in drug discovery programs targeting kinases, GPCRs, or epigenetic regulators [2].

ADME Optimization of CNS-Penetrant Candidates

With a calculated LogP of 2.44, 5-methyl-1H-indole-6-carbonitrile occupies a lipophilicity window conducive to both oral absorption and blood-brain barrier penetration. Medicinal chemists can use this scaffold to design CNS-active IDO1 inhibitors for neuroinflammation or antidepressant applications, as demonstrated in recent studies [3]. The moderate LogP helps maintain a balance between membrane permeability and aqueous solubility, reducing the risk of hERG liability or phospholipidosis often associated with highly lipophilic molecules .

Application
Selection Property
Validation Focus
IDO1-targeted SAR studies
Substitution-dependent cellular activity
IDO1 pathway endpoint interpretation
Heterocyclic library synthesis
Orthogonal functional handles
Synthetic route compatibility
CNS permeability research
Moderate predicted lipophilicity
Permeability-solubility balance review

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